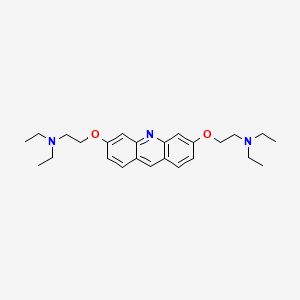
3,6-Bis(2-(diethylamino)ethoxy)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(2-(diethylamino)ethoxy)acridine, also known as this compound, is a useful research compound. Its molecular formula is C25H35N3O2 and its molecular weight is 409.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Immunomodulatory Activities
3,6-Bis(2-(diethylamino)ethoxy)acridine has been identified as an effective immunomodulator. Research indicates that this compound can influence immune responses in warm-blooded animals. Specifically, it has been shown to modulate the activity of immune cells, enhancing their functionality against pathogens and possibly aiding in the treatment of autoimmune diseases. The compound's mechanism involves the alteration of cytokine production and the enhancement of phagocytic activity in macrophages .
Table 1: Summary of Immunomodulatory Effects
| Effect | Observation | Source |
|---|---|---|
| Cytokine modulation | Increased IL-2 and TNF-α levels | |
| Enhanced phagocytosis | Improved clearance of pathogens | |
| Immune cell activation | Stimulation of T-cell proliferation |
Antibacterial Properties
The antibacterial potential of acridine derivatives, including this compound, has been explored since the early 20th century. Studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism is thought to involve DNA intercalation, which disrupts bacterial replication and transcription processes .
Table 2: Antibacterial Efficacy Against Various Bacteria
| Bacteria Type | Sensitivity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Sensitive | 10 µg/mL |
| Escherichia coli | Sensitive | 15 µg/mL |
| Pseudomonas aeruginosa | Resistant | - |
Antitumor Activity
The compound has also shown promise in cancer research. Its ability to intercalate into DNA makes it a candidate for further studies as a chemotherapeutic agent. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have reported significant cytotoxic effects against breast cancer and leukemia cells .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In one study, this compound was tested on several cancer cell lines:
- Breast Cancer (MCF-7) : The compound induced apoptosis with an IC50 value of 12 µM.
- Leukemia (HL-60) : Significant cell cycle arrest was observed with an IC50 value of 8 µM.
These findings suggest a potential role for this acridine derivative in developing new anticancer therapies .
Propiedades
Número CAS |
79940-05-9 |
|---|---|
Fórmula molecular |
C25H35N3O2 |
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
2-[6-[2-(diethylamino)ethoxy]acridin-3-yl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C25H35N3O2/c1-5-27(6-2)13-15-29-22-11-9-20-17-21-10-12-23(19-25(21)26-24(20)18-22)30-16-14-28(7-3)8-4/h9-12,17-19H,5-8,13-16H2,1-4H3 |
Clave InChI |
BHPCYWKICVHWTQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCN(CC)CC |
SMILES canónico |
CCN(CC)CCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCN(CC)CC |
Sinónimos |
3,6-bis(2-(diethylamino)ethoxy)acridine CL 90100 CL-90.100 CL-90100 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















